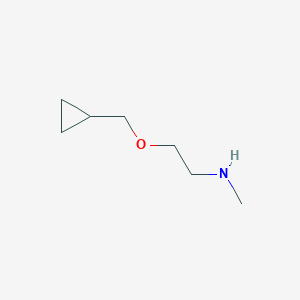

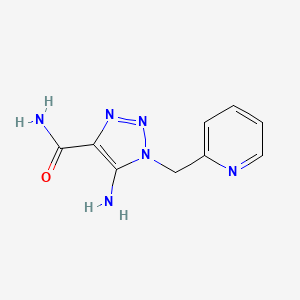

![molecular formula C12H14N2O5 B1328195 4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid CAS No. 1119449-83-0](/img/structure/B1328195.png)

4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid

説明

The compound "4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid" is a highly functionalized isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the 1,2-position. They are known for their diverse chemical reactivity and have been utilized in the synthesis of various pharmacologically active compounds and complex organic molecules .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, 5,5'-Dimethyl-3,3'-azoisoxazole has been used as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions, which could potentially be applied to the synthesis of the target compound . Additionally, relay catalysis has been employed in the one-pot synthesis of isoxazole derivatives, as seen in the formation of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles . Another approach involves the domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide, which could be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which can be further substituted at various positions to introduce different functional groups. The target compound contains two isoxazole rings, which may influence its reactivity and interaction with other molecules. X-ray crystallography and other analytical techniques are often used to determine the precise structure of such compounds .

Chemical Reactions Analysis

Isoxazole derivatives participate in a variety of chemical reactions. They can undergo nucleophilic substitution reactions, as demonstrated by the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate . Isoxazole rings can also be transformed into other heterocycles, such as oxazoles, through controlled isomerization processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives, including the target compound, are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and stability, which are essential for their practical application in chemical synthesis and drug development. The presence of substituents on the isoxazole ring can significantly alter these properties, and thus, each derivative needs to be studied individually to understand its behavior under different conditions .

科学的研究の応用

Synthesis and Derivatives

- The compound has been used in the synthesis of various analogues and derivatives, such as 5-aminomethyl-3-hydroxyisoxazole and its homologues with longer basic side chains, indicating its versatility in organic synthesis (Bowden, Crank, & Ross, 1968).

- It's also involved in the lithiation of methyl substituted isoxazoles, leading to the formation of acetic acids after carboxylation, showcasing its reactivity and utility in heterocyclic chemistry (Micetich, 1970).

Role in Receptor Research

- The compound has been used as a lead for the development of novel excitatory amino acid (EAA) receptor antagonists, highlighting its potential in neuropharmacology and drug development (Krogsgaard‐Larsen et al., 1991).

Contributions to Organic Chemistry

- It has enabled the first synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isoxazole isomerization, demonstrating its role in the advancement of synthetic methodologies (Serebryannikova et al., 2019).

- The compound has been part of studies focusing on the preparation and lithiation of 3,5-disubstituted isoxazoles, contributing to the understanding of lithiation processes in organic chemistry (Micetich & Chin, 1970).

Utility in Diverse Syntheses

- It's been used as a scaffold for the synthesis of highly functionalized isoxazole compounds, underlining its importance in the creation of complex molecular structures (Ruano, Fajardo, & Martín, 2005).

- The compound's reactivity with carbonyl compounds has been studied, revealing its utility in forming various derivatives (Kashima et al., 1976).

Role in Sulfonamide Chemistry

- It has enabled the synthesis of novel sulfonamide derivatives, showcasing its application in the development of new chemical entities (Filimonov et al., 2006).

Application in Palladium-Catalyzed Reactions

- The compound has been used in palladium-catalyzed coupling reactions, providing insights into its role in catalytic processes (Labadie, 1994).

Metabolic Studies

- Studies have explored its effects on carbohydrate and fat metabolism, indicating its potential for metabolic research (Dulin & Gerritsen, 1966).

作用機序

Target of Action

It’s known that isoxazole derivatives can interact with various biological targets based on their chemical diversity . For instance, some 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands .

Mode of Action

For example, some 3,5-dimethylisoxazoles inhibit BRD4(1) and BRD2(1) with IC50 values in the low micromolar range .

Biochemical Pathways

Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse chemical structures .

Pharmacokinetics

This compound has a molecular weight of 247.25 , which could potentially influence its absorption, distribution, metabolism, and excretion.

Result of Action

Isoxazole derivatives have been used in the preparation of various compounds with significant biological interests, such as aminopyrazole amide derivatives as raf kinase inhibitors in melanoma cells .

特性

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxymethyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-6-9(7(2)18-13-6)4-17-5-10-8(3)19-14-11(10)12(15)16/h4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZHUHOJDTZSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COCC2=C(ON=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131477 | |

| Record name | 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid | |

CAS RN |

1119449-83-0 | |

| Record name | 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(3,5-Dimethyl-4-isoxazolyl)methoxy]methyl]-5-methyl-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B1328121.png)

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)

![(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1328123.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)

![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)